3-O-Acetyldammarenediol-II
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
22558-20-9 |
|---|---|
Molecular Formula |
C32H54O3 |
Molecular Weight |
486.8 g/mol |
IUPAC Name |
[(3S,8R,9S,10R,13S,14R,17S)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C32H54O3/c1-21(2)11-10-17-32(9,34)26-15-20-30(7)24-12-13-25-28(4,5)27(35-22(3)33)16-18-29(25,6)23(24)14-19-31(26,30)8/h11,23-27,34H,10,12-20H2,1-9H3/t23-,24+,25?,26-,27-,29+,30+,31-,32-/m0/s1 |
InChI Key |
WPBWAQJFGPOSHJ-YCFUGUDKSA-N |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@]2([C@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C)O)C |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1(CCC3C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)O)C |
Origin of Product |
United States |
Ii. Natural Occurrence and Isolation Methodologies of 3 O Acetyldammarenediol Ii
Botanical Sources and Distribution of 3-O-Acetyldammarenediol-II
The presence of this compound has been identified in several plant families, highlighting its distribution across different genera.
This compound has been isolated from various parts of different plants, including fruits, aerial parts, and stem bark. Research has confirmed its presence in species belonging to families such as Sapotaceae, Asteraceae, and Oleaceae. A chemical investigation of the aerial parts of Trixis grisebachii led to the isolation of several known compounds, including this compound. researchgate.netscispace.com Similarly, it has been identified in studies on Trixis pallida. scispace.com The compound is also a constituent of Ligustrum lucidum, commonly known as glossy privet, where it is found alongside other triterpenoids. ijournals.cn More recently, this compound was one of thirteen compounds isolated from the fruit of Pouteria caimito. tandfonline.comtandfonline.com
Table 1: Plant Species Containing this compound
| Family | Species | Common Name | Plant Part |
|---|---|---|---|
| Sapotaceae | Pouteria caimito | Abiu, Yellow Star Apple | Fruit |
| Asteraceae | Trixis grisebachii | - | Aerial Parts |
| Asteraceae | Trixis pallida | - | Aerial Parts |
| Oleaceae | Ligustrum lucidum | Glossy Privet | Fruit |
| Pittosporaceae | Pittosporum neelgherrense | - | Stem Bark |
| Euphorbiaceae | Euphorbia australis | - | - |
This table is generated based on available research data and may not be exhaustive.
The plants that produce this compound are found in diverse geographical and ecological regions. Pouteria caimito, for instance, is a tropical fruit tree native to the upper Amazon region and is also found in the eastern Andes. tandfonline.com It thrives in tropical climates and is cultivated for its fruit. tandfonline.com The genus Ligustrum is widely distributed, with Ligustrum lucidum being native to the southern half of China, but it is also found in other parts of Asia like Korea, India, and Nepal, as well as having been introduced elsewhere. ijournals.cn
The genus Trixis is primarily found in the Americas. The geographical distribution of plant species is influenced by various factors, including climate, soil type, and altitude, which creates specific floristic regions. inflibnet.ac.indeshbandhucollege.ac.inhcpgcollege.edu.in For example, the East Asian region, which includes parts of China, is characterized by a transition from tropical rainforest to deciduous forest and is home to families like Lauraceae and Magnoliaceae. inflibnet.ac.in The highest concentrations of utilized plant species are generally found in tropical regions. universiteitleiden.nl The specific ecological niches of these source plants, from tropical rainforests to temperate zones, underscore the broad distribution of the chemical compound this compound in the plant kingdom.
Advanced Extraction Techniques for this compound
The extraction of this compound from plant matrices relies on the selection of appropriate solvents and methods to efficiently separate the compound from the raw plant material.
Conventional solvent-based extraction is a primary method for obtaining crude extracts containing this compound. The choice of solvent is critical and is based on the polarity of the target compound.
Maceration and Percolation: These techniques involve soaking the plant material in a solvent to dissolve the target compounds. For example, the extraction of compounds from Pouteria caimito fruit was achieved using 95% ethanol (B145695) percolation at room temperature. tandfonline.com Maceration uses low-boiling, volatile organic solvents to achieve a selective and efficient mass transfer of compounds. frontiersin.org
Liquid-Liquid Extraction: Following an initial broad extraction, liquid-liquid partitioning is often used to separate compounds based on their differential solubility in two immiscible liquid phases. For instance, a crude methanol (B129727) extract can be fractionated using solvents like ethyl acetate (B1210297), n-butanol, and water to group compounds of similar polarity. researchgate.net This method was employed in the isolation of compounds from Pouteria caimito, where petroleum ether, ethyl acetate, and n-butanol fractions were created from an initial ethanol extract. tandfonline.com
Soxhlet Extraction: This is a continuous extraction method that uses a limited amount of solvent. While efficient, it involves heating the solvent, which may not be suitable for thermolabile compounds. researchgate.net
Table 2: Conventional Solvent-Based Extraction Methods
| Method | Description | Common Solvents |
|---|---|---|
| Maceration/Percolation | Soaking plant material in a solvent over a period to dissolve soluble compounds. | Ethanol, Methanol, Petroleum Ether |
| Liquid-Liquid Extraction | Separating compounds based on their relative solubilities in two different immiscible liquids. | Ethyl Acetate, n-Butanol, Chloroform |
| Soxhlet Extraction | Continuous extraction of a compound from a solid material into a hot solvent. | Ethanol, Hexane |
This table provides a summary of common conventional extraction techniques.
In recent years, there has been a shift towards more environmentally friendly and efficient extraction techniques. These "green" technologies often reduce solvent consumption and extraction time. frontiersin.org
Ultrasonic-Assisted Extraction (UAE): This method uses the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls disrupts them, enhancing solvent penetration and mass transfer. frontiersin.orgmdpi.com UAE operates at lower temperatures and for shorter durations compared to conventional methods. mdpi.com
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, causing the plant cells to rupture and release their contents into the solvent. frontiersin.orgnih.gov This technique significantly shortens extraction time and reduces solvent volume. nih.gov
Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. SFE is highly selective and provides pure extracts without residual organic solvents. nih.gov
Pressurized Liquid Extraction (PLE): PLE uses solvents at elevated temperatures and pressures, which increases their efficiency and reduces extraction time and solvent consumption. mdpi.comnih.gov
Chromatographic and Spectroscopic Isolation Strategies for this compound
Following initial extraction, a multi-step purification process is required to isolate this compound from the complex mixture of phytochemicals. researchgate.net This typically involves various chromatographic techniques. nih.gov
The isolation of this compound from Pouteria caimito involved a combination of chromatographic methods, including silica (B1680970) gel column chromatography, ODS (octadecylsilane) column chromatography, and preparative high-performance liquid chromatography (HPLC). tandfonline.com Similarly, the purification of compounds from Ligustrum lucidum involves repeated column chromatography. ijournals.cn
Column Chromatography (CC): This is a fundamental purification technique. The crude extract is passed through a column packed with a stationary phase, such as silica gel or alumina. Different compounds travel through the column at different rates depending on their affinity for the stationary phase and the polarity of the mobile phase, allowing for their separation. google.com
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique. Preparative HPLC is often the final step in purification to obtain a highly pure compound. chromatographyonline.comresearchgate.net Recycled HPLC can be used to improve the separation of compounds with similar polarities. google.com
Spectroscopic Identification: Once a pure compound is isolated, its chemical structure is determined using spectroscopic methods. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the molecular formula. tandfonline.comresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy (including 1H-NMR, 13C-NMR, and 2D-NMR experiments) provides detailed information about the arrangement of atoms within the molecule, allowing for its definitive identification. researchgate.net The identification of this compound from various sources has been confirmed by comparing its spectral data with published literature values. tandfonline.comtandfonline.com
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| γ-tocopherol |
| 3β,19α-dihydroxy-urs-12-en-28-oic acid |
| Ursolic acid |
| Oleanic acid |
| 2α-hydroxy ursolic acid |
| Maslinic acid |
| Hederagenin |
| Erythrodiol-3-acetate |
| Perlolyrine |
| Flazine |
| Loniceroside C |
| Dipterocarpol |
| Acacetin |
| β-sitosterol |
Preparative Liquid Chromatography Techniques (e.g., Silica Gel, ODS, Preparative HPLC)
Preparative liquid chromatography (Prep LC) is a cornerstone technique for purifying compounds from natural product extracts. welch-us.com It operates on the principle of separating components in a mixture as they pass through a solid stationary phase, driven by a liquid mobile phase. welch-us.com The separation is based on differential partitioning of the compounds between the two phases. For a compound like this compound, a sequence of different chromatographic methods is typically required to achieve high purity.
The isolation of this compound from the fruit of Pouteria caimito provides a practical example of this multi-step approach. The process began with an ethanol extract, which was then subjected to liquid-liquid extraction followed by a series of column chromatography steps. tandfonline.comtandfonline.com This sequential use of different stationary phases, including silica gel, ODS (Octadecylsilane, a reversed-phase material), and ultimately preparative High-Performance Liquid Chromatography (HPLC), allows for the progressive enrichment and final purification of the target compound. tandfonline.comtandfonline.com
Silica Gel Chromatography: This normal-phase chromatography technique is often used in the initial fractionation of a crude extract. Separation is based on polarity, where less polar compounds elute faster than more polar ones. For triterpenoids, silica gel columns effectively separate major classes of compounds, reducing the complexity of the mixture for subsequent purification steps.
ODS (Reversed-Phase) Chromatography: ODS, or C18, columns operate under reversed-phase conditions, where the stationary phase is nonpolar and the mobile phase is polar (typically a water-acetonitrile or water-methanol mixture). In this mode, nonpolar compounds are retained more strongly. This technique is highly effective for separating triterpenoids that may have only subtle differences in their structure and polarity. In the isolation of this compound, ODS chromatography serves as a crucial intermediate purification step. tandfonline.comtandfonline.com
Preparative High-Performance Liquid Chromatography (Prep HPLC): As a final "polishing" step, preparative HPLC is employed to achieve the high purity required for structural identification and bioassays. jshanbon.com It utilizes high pressure to pass the solvent through columns packed with smaller particles, resulting in higher resolution and more efficient separations compared to standard column chromatography. welch-us.com Both normal-phase and reversed-phase columns can be used, but reversed-phase is common for purifying triterpenoids. nih.gov The use of preparative HPLC was the final stage in the purification of this compound from Pouteria caimito. tandfonline.com
Table 1: Summary of Preparative Liquid Chromatography Techniques in Triterpenoid (B12794562) Isolation
| Technique | Stationary Phase | Principle of Separation | Role in Isolation of this compound & Related Compounds |
|---|---|---|---|
| Column Chromatography | Silica Gel | Adsorption (Normal-Phase) | Initial fractionation of crude plant extracts to separate compound classes based on polarity. tandfonline.comtandfonline.com |
| Column Chromatography | ODS (C18) | Partitioning (Reversed-Phase) | Intermediate purification of fractions containing triterpenoids with similar polarities. tandfonline.comtandfonline.com |
| Preparative HPLC | ODS (C18) or other | High-Resolution Partitioning | Final purification step to obtain the compound at high purity (>95%). tandfonline.comnih.gov |
Countercurrent Chromatography and Other Advanced Separation Methods
Beyond traditional liquid-solid chromatography, advanced liquid-liquid separation techniques offer significant advantages, particularly for the purification of labile or structurally similar natural products like saponins (B1172615) and triterpenoids.
Countercurrent Chromatography (CCC): CCC is a form of liquid-liquid partition chromatography that utilizes a support-free system, eliminating the irreversible adsorption of samples onto a solid stationary phase. researchgate.net The method relies on partitioning a sample between two immiscible liquid phases, one of which is held stationary by centrifugal force while the other is pumped through as the mobile phase. researchgate.net This ensures total sample recovery and reduces the risk of sample denaturation, making it ideal for the separation of complex mixtures. researchgate.net
High-Speed Countercurrent Chromatography (HSCCC): A high-performance version of CCC, HSCCC employs a strong centrifugal field to achieve better retention of the stationary phase and higher separation efficiency in a shorter time. Research has demonstrated the successful application of HSCCC for the separation of various dammarane-type triterpene saponins from medicinal plants like Panax ginseng and Panax notoginseng. nih.govjst.go.jpresearchgate.netnih.gov For instance, a two-phase solvent system composed of chloroform-methanol-water was used to isolate four triterpene saponins from Radix Phytolaccae. nih.gov Similarly, a system of hexane-ethyl acetate-butanol-ethanol-water was employed to fractionate saponins from Ampelozizyphus amazonicus based on their skeletal type. nih.gov
While there is no specific report detailing the isolation of this compound using HSCCC, the proven success of the technique for separating structurally analogous dammarane (B1241002) triterpenoids indicates its high potential as an effective method for its purification. researchgate.netnih.gov The ability to select and fine-tune the two-phase solvent system allows for targeted separation of compounds with very similar structures. researchgate.net
Table 2: Examples of HSCCC Applications for Dammarane and Triterpenoid Saponin (B1150181) Separation
| Plant Source | Target Compounds | Solvent System (v/v/v) | Outcome | Reference |
|---|---|---|---|---|
| Radix Phytolaccae | Esculentoside A, B, C, D | Chloroform-Methanol-Water (4:4:2) | Successful isolation of four triterpene saponins with purities >96.5%. | nih.gov |
| Panax ginseng | Dammarane-type triterpene saponins | Not specified | Part of a multi-step process (including MPLC, HSCCC, and Prep-HPLC) to isolate novel ginsenosides (B1230088). | nih.govjst.go.jp |
| Ampelozizyphus amazonicus | Triterpene Saponins | Hexane-Ethyl Acetate-Butanol-Ethanol-Water (1:6:1:1:6) | Fractionated saponins by skeleton type (e.g., oleane vs. dammarane types). | researchgate.netnih.gov |
Iii. Structural Elucidation and Analytical Characterization of 3 O Acetyldammarenediol Ii
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For a complex triterpenoid (B12794562) like 3-O-Acetyldammarenediol-II, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of all proton and carbon signals.
One-Dimensional NMR (¹H NMR, ¹³C NMR)
The ¹H NMR spectrum of a dammarane-type triterpenoid is characterized by a series of singlet signals in the upfield region, typically between δ 0.8 and 1.2 ppm, corresponding to the numerous methyl groups on the tetracyclic core. The presence of an acetyl group at the C-3 position in this compound would be indicated by a sharp singlet around δ 2.05 ppm. The proton at C-3, now deshielded by the acetyl group, would likely appear as a doublet of doublets around δ 4.5 ppm.
The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon of the acetyl group would resonate significantly downfield, expected around δ 170-171 ppm. The C-3 carbon, being attached to the oxygen of the acetyl group, would also be shifted downfield to approximately δ 81 ppm. The remaining carbon signals would be assigned based on established data for the dammarane (B1241002) skeleton. oregonstate.edu
Table 1: Hypothetical ¹H NMR Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | ~4.50 | dd |
| -OCOCH₃ | ~2.05 | s |
| CH₃ signals | ~0.80 - 1.20 | s |
Table 2: Hypothetical ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-3 | ~81.0 |
| -OCOC H₃ | ~170.5 |
| -OC OCH₃ | ~21.3 |
| Other C | (Varies) |
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY)
2D NMR experiments are crucial for assembling the complete structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to trace out the spin systems within the molecule, for instance, the coupling between H-3 and the protons on C-2.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, allowing for the definitive assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation) is vital for identifying long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for assigning quaternary carbons and piecing together the different fragments of the molecule. For example, HMBC would show a correlation between the methyl protons of the acetyl group and the carbonyl carbon, as well as with the C-3 carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is critical for determining the stereochemistry of the molecule.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and formula of a compound and for gaining structural insights through fragmentation patterns.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
HR-ESI-MS is a soft ionization technique that allows for the accurate determination of the molecular mass of this compound. mzcloud.org This high-resolution measurement is used to deduce the elemental composition and confirm the molecular formula, which is C₃₂H₅₆O₃. The expected m/z value for the protonated molecule [M+H]⁺ would be precisely measured.
Advanced Ionization Techniques and Mass Analyzers
Tandem mass spectrometry (MS/MS) experiments, often performed with advanced mass analyzers like quadrupole time-of-flight (QToF) or Orbitrap, would be used to study the fragmentation of the parent ion. researchgate.net The fragmentation pattern provides valuable structural information. For this compound, characteristic losses would include the neutral loss of acetic acid (60 Da) from the parent ion, a common fragmentation for acetylated compounds. Further fragmentation of the dammarane skeleton would yield additional structural clues.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. utdallas.edu
In the IR spectrum of this compound, key absorption bands would confirm the presence of its main functional groups:
A strong absorption band around 3400 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group at C-20. pg.edu.pl
A sharp, strong absorption band around 1735 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the ester group (acetate). pg.edu.pl
A strong absorption band around 1240 cm⁻¹ would correspond to the C-O stretching of the acetate (B1210297) group.
Absorption bands in the region of 2850-2960 cm⁻¹ would be due to the C-H stretching vibrations of the methyl and methylene (B1212753) groups of the triterpenoid skeleton. libretexts.org
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H (alcohol) | ~3400 | Strong, Broad |
| C=O (ester) | ~1735 | Strong, Sharp |
| C-O (ester) | ~1240 | Strong |
| C-H (alkane) | 2850-2960 | Strong |
Chiroptical Methods for Stereochemical Analysis
Chiroptical methods measure the differential interaction of a chiral molecule with left and right circularly polarized light. These techniques are particularly sensitive to the spatial arrangement of atoms and are invaluable for assigning the absolute stereochemistry of a molecule.
Optical rotation is the twisting of the plane of linearly polarized light as it passes through a solution of a chiral compound. This phenomenon, measured with a polarimeter, is a fundamental characteristic of optically active molecules. chemscene.com The direction (clockwise, designated as dextrorotatory (+) or counter-clockwise, designated as levorotatory (-)) and magnitude of the rotation are highly specific to the molecule's structure.
While specific optical rotation values for this compound are not prominently reported in recent literature, its measurement would be a critical first step in its stereochemical characterization. The value would be compared to those of known related compounds, such as Dammarenediol-II and other dammarane derivatives, to provide initial evidence for its absolute configuration. For instance, the stereochemistry at the C-20 position is known to significantly influence the chiroptical properties of dammarane triterpenes. medchemexpress.com
| Parameter | Description | Example Value |
|---|---|---|
| Specific Rotation [α]DT | The standardized angle of rotation for a compound. | e.g., +XX.X° (c 0.1, CHCl3) |
| Wavelength (λ) | Typically the sodium D-line (589 nm). | 589 nm |
| Temperature (T) | The temperature at which the measurement is made, usually 20-25°C. | 20°C |
| Concentration (c) | Concentration of the sample solution in g/100 mL. | 0.1 g/100 mL |
| Solvent | The solvent used to dissolve the sample (e.g., Chloroform, Methanol). | Chloroform (CHCl3) |
Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in absorption of left- and right-handed circularly polarized light by a chiral molecule. nih.gov A CD spectrum is obtained by plotting this difference in absorption (measured as ellipticity) against wavelength. nih.gov This technique is exceptionally powerful for studying the stereochemical features of molecules containing chromophores (light-absorbing groups). nih.gov
In this compound, the relevant chromophores for CD analysis are the acetyl carbonyl group (C=O) and the carbon-carbon double bond (C=C) in the side chain. The spatial environment around these chromophores, dictated by the molecule's absolute configuration, will determine the sign and magnitude of the observed CD signals, known as Cotton effects.
A detailed CD analysis of this compound would involve:
π → π* transition: The C=C double bond in the side chain absorbs at a shorter wavelength, typically below 220 nm. The Cotton effect associated with this transition would provide information about the stereochemistry of the chiral center at C-20 and the conformation of the flexible side chain.
By applying empirical rules, such as the Octant Rule for ketones, and by comparing the experimental CD spectrum to those of closely related dammarane triterpenoids with known absolute configurations, the stereochemistry of this compound can be inferred.
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing unambiguous proof of its relative and absolute configuration. The technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the positions of all atoms in the crystal lattice, yielding a precise molecular model.
While a crystal structure for this compound itself is not available in the reviewed literature, the structure of a very close analogue, 3-epi-Dammarenediol II , has been determined. iucr.org This compound differs only in the stereochemistry at the C-3 position (3α-OH instead of 3β-OH) and lacks the acetyl group. The analysis of its crystal structure provides a direct insight into the absolute configuration of the fundamental dammarane skeleton.
The crystallographic study of 3-epi-Dammarenediol II confirmed the absolute configurations of the chiral centers in the fused ring system as 5R, 8R, 9R, 10R, 13R, 14R, and 17S. The analysis also established the (S)-configuration for the hydroxyl-bearing carbon at C-20. iucr.org This is achieved through the calculation of the Flack parameter, which should be close to zero for the correct absolute structure. iucr.org A similar analysis of crystalline this compound would provide the ultimate proof of its complete molecular structure.
| Parameter | Value |
|---|---|
| Chemical Formula | C30H52O2·1.075H2O |
| Formula Weight | 463.99 |
| Crystal System | Tetragonal |
| Space Group | P43212 |
| Unit Cell Dimensions | |
| a (Å) | 19.9481 (13) |
| b (Å) | 19.9481 (13) |
| c (Å) | 7.3410 (7) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (Å3) | 2921.2 (5) |
| Z (Molecules per unit cell) | 4 |
| Temperature (K) | 100 |
| Radiation type | Mo Kα |
| Flack Parameter | 0.0 (3) |
Iv. Biosynthesis and Metabolic Engineering of 3 O Acetyldammarenediol Ii
Proposed Biosynthetic Pathway of Dammarenediol Core
The dammarenediol-II core structure is a dammarane-type tetracyclic triterpenoid (B12794562) saponin (B1150181), which serves as a fundamental precursor for a vast array of bioactive ginsenosides (B1230088). uniprot.orgnih.gov Its biosynthesis is a complex enzymatic cascade that can be divided into three main stages: the synthesis of isoprenoid precursors, the formation and cyclization of squalene (B77637), and the specific enzymatic shaping of the dammarenediol scaffold. mdpi.com
All isoprenoids, including triterpenoids, are synthesized from the universal five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). mdpi.com In plants, two distinct pathways produce these precursors: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids. The biosynthesis of dammarenediol-II, a key step in ginsenoside production, primarily utilizes precursors from the MEP pathway.
The MEP pathway begins with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate (GAP). mdpi.com This pathway involves a series of enzymatic reactions to produce IPP and DMAPP. The key enzymes and steps are summarized below.
| Step | Enzyme | Substrate(s) | Product |
| 1 | 1-deoxy-D-xylulose-5-phosphate synthase (DXS) | Pyruvate + GAP | 1-deoxy-D-xylulose 5-phosphate (DXP) |
| 2 | DXP reductoisomerase (DXR) | DXP + NADPH | 2-C-methyl-D-erythritol 4-phosphate (MEP) |
| 3 | CDP-ME synthetase (IspD) | MEP + CTP | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME) |
| 4 | CDP-ME kinase (IspE) | CDP-ME + ATP | 2-phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-MEP) |
| 5 | MEcPP synthase (IspF) | CDP-MEP | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) |
| 6 | HMBPP synthase (IspG) | MEcPP | (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (HMBPP) |
| 7 | HMBPP reductase (IspH) | HMBPP + NADPH | Isopentenyl diphosphate (IPP) + Dimethylallyl diphosphate (DMAPP) |
Once IPP and DMAPP are synthesized, they are condensed to form longer-chain isoprenoid precursors. Farnesyl diphosphate synthase (FPS) catalyzes the sequential condensation of two IPP molecules with one DMAPP molecule to produce the 15-carbon molecule, farnesyl diphosphate (FPP). mdpi.commdpi.com
Two molecules of FPP are then joined in a head-to-head condensation reaction catalyzed by squalene synthase (SS) to form the 30-carbon linear hydrocarbon, squalene. mdpi.com This is a critical branching point, directing carbon flux towards triterpenoid and sterol biosynthesis. Subsequently, squalene epoxidase (SQE) introduces an epoxide ring at the C2-C3 position of squalene, yielding (3S)-2,3-oxidosqualene. mdpi.com This epoxidation is a crucial activation step, preparing the linear substrate for the complex cyclization cascade.
The cyclization of 2,3-oxidosqualene (B107256) is the committed and diversity-generating step in triterpenoid biosynthesis. This reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). mdpi.com The specific OSC responsible for the formation of the dammarane (B1241002) skeleton is dammarenediol-II synthase (DS). uniprot.orgnih.govresearchgate.net
The DS enzyme captures the linear 2,3-oxidosqualene substrate in a specific conformation that initiates a cascade of ring-forming reactions, resulting in the tetracyclic dammarenyl cation intermediate. A final deprotonation step yields the stable dammarenediol-II molecule, which features hydroxyl groups at the C-3 and C-20 positions. frontiersin.org The formation of dammarenediol-II is considered a rate-limiting step in the biosynthesis of dammarane-type ginsenosides. mdpi.com The enzyme specifically produces the (20S)-isomer of dammarenediol-II. uniprot.org
Acetylation Mechanisms in 3-O-Acetyldammarenediol-II Formation
Following the synthesis of the dammarenediol-II core, further structural diversification occurs through various modifications, including glycosylation, hydroxylation, and acetylation. The formation of this compound requires the specific transfer of an acetyl group to the hydroxyl moiety at the C-3 position of the dammarenediol-II scaffold. This reaction is catalyzed by a specific acetyl-CoA-dependent acyltransferase. While acetylated dammarane-type triterpenoids are known to occur naturally, the specific enzyme responsible for the 3-O-acetylation of dammarenediol-II has not yet been fully characterized. jst.go.jpscispace.com However, insights can be drawn from characterized triterpene acetyltransferases that act on other skeletons.
Enzymatic acetylation of triterpenoids is a key mechanism for increasing their structural diversity and modifying their bioactivity. rsc.orgmdpi.comnih.gov Although the specific enzyme for dammarenediol-II is pending discovery, research on other plants has led to the characterization of several triterpene acetyltransferases.
For instance, a pentacyclic triterpene acetyltransferase, LsTAT1, has been identified in lettuce (Lactuca sativa). frontiersin.orgnih.gov This enzyme is capable of acetylating a range of pentacyclic triterpenes, including taraxasterol, ψ-taraxasterol, lupeol, α-amyrin, and β-amyrin, using acetyl-CoA as the acetyl donor. frontiersin.org Similarly, a highly specific acetyltransferase, AmAT19, was discovered in Astragalus membranaceus. This enzyme selectively catalyzes the acetylation of the 6α-hydroxyl group on tetracyclic triterpene and steroid skeletons. rsc.org
These enzymes belong to families such as the BAHD acyltransferase superfamily, which are known for their role in plant secondary metabolism. The characterization of these enzymes suggests that a homologous enzyme likely exists that specifically recognizes the dammarenediol-II structure for its 3-O-acetylation.
Acyltransferases involved in secondary metabolism often exhibit remarkable substrate specificity and regioselectivity, ensuring that modifications occur at precise locations on a complex molecule. mdpi.comrsc.org
Regioselectivity: This is the enzyme's ability to modify a specific functional group among several similar ones on the same substrate. Dammarenediol-II has two main hydroxyl groups at positions C-3 and C-20. The formation of this compound requires an enzyme that can distinguish between these two sites and exclusively acetylate the C-3 hydroxyl group. The research on AmAT19, which strictly acetylates the 6α-OH group, demonstrates that such high regioselectivity is a hallmark of these enzymes. rsc.org Molecular docking studies of AmAT19 suggest that the precise orientation of the target hydroxyl group within the enzyme's active site, relative to the acetyl-CoA donor, is the determining factor for the reaction's selectivity. rsc.org A similar mechanism is expected for the enzyme that produces this compound, where the 3β-hydroxyl group is positioned for nucleophilic attack on the acetyl-CoA, while the C-20 hydroxyl is sterically excluded.
The table below summarizes characterized triterpene acetyltransferases that serve as models for understanding the potential acetylation of dammarenediol-II.
| Enzyme | Source Organism | Substrate(s) | Position of Acetylation | Reference |
| LsTAT1 | Lactuca sativa (Lettuce) | Taraxasterol, ψ-Taraxasterol, Lupeol, α/β-Amyrin | C-3 | frontiersin.orgnih.gov |
| AmAT19 | Astragalus membranaceus | Cycloastragenol, Astragenol | C-6 (α-hydroxyl) | rsc.org |
Strategies for Enhanced Production via Metabolic Engineering
The de novo biosynthesis of this compound in microbial hosts requires the heterologous expression of the necessary enzymatic machinery. The foundational pathway for all isoprenoids, the mevalonate (MVA) pathway, is endogenous to eukaryotes like Saccharomyces cerevisiae (yeast), making them ideal chassis organisms. nih.gov However, for production in prokaryotes such as Escherichia coli, the entire pathway often needs to be introduced.
The reconstruction of the dammarenediol-II biosynthetic pathway has been successfully achieved in both S. cerevisiae and E. coli. rsc.orgresearchgate.netresearchgate.net This typically involves the co-expression of several key genes. Central to this reconstruction is the introduction of the gene encoding dammarenediol-II synthase (DS) from Panax ginseng, the plant in which this compound is naturally synthesized. rsc.orgdiva-portal.org This enzyme catalyzes the cyclization of 2,3-oxidosqualene to form dammarenediol-II. diva-portal.orgmdpi.com
In addition to dammarenediol-II synthase, other enzymes are often co-expressed to ensure a sufficient supply of the precursor, 2,3-oxidosqualene. These include:
Squalene Synthase (SS) : Catalyzes the dimerization of farnesyl pyrophosphate (FPP) to form squalene.
Squalene Epoxidase (SE) : Catalyzes the epoxidation of squalene to 2,3-oxidosqualene.
NADPH-Cytochrome P450 Reductase (CPR) : A necessary partner for the activity of squalene epoxidase, particularly in yeast. researchgate.netresearchgate.net
Different sources of these enzymes have been explored to optimize the pathway. For instance, squalene epoxidase and NADPH-cytochrome P450 reductase from Saccharomyces cerevisiae and Arabidopsis thaliana have been utilized in engineered E. coli. researchgate.netresearchgate.net The table below summarizes the key enzymes and their sources used in the heterologous expression systems for dammarenediol-II production.
| Enzyme | Source Organism(s) | Host Organism(s) |
| Dammarenediol-II Synthase (DS) | Panax ginseng | Saccharomyces cerevisiae, E. coli |
| Squalene Synthase (SS) | Saccharomyces cerevisiae, Arabidopsis thaliana | E. coli |
| Squalene Epoxidase (SE) | Saccharomyces cerevisiae, Methylococcus capsulatus | E. coli |
| NADPH-Cytochrome P450 Reductase (CPR) | Saccharomyces cerevisiae, Arabidopsis thaliana | E. coli |
The final step in the biosynthesis of this compound is the acetylation of dammarenediol-II. This requires the introduction of a suitable acetyltransferase. While the specific acetyltransferase for this reaction in Panax species is not fully characterized, researchers have explored the use of various glycoside acetyltransferases (ATs) that have shown activity on similar saponin structures. rsc.org
To enhance the production of this compound, it is crucial to optimize the metabolic flux towards the target compound and minimize the diversion of precursors to competing pathways. researchgate.netrsc.org Several strategies have been successfully employed in engineered microorganisms.
A primary approach is the upregulation of the mevalonate (MVA) pathway , which provides the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). nih.gov Key enzymes in the MVA pathway that are often overexpressed include:
Truncated 3-hydroxy-3-methylglutaryl-CoA reductase (tHMG1) : This is a key rate-limiting enzyme in the MVA pathway. rsc.org Overexpression of a truncated version, which removes the feedback regulation domain, significantly boosts the metabolic flux. nih.gov
Farnesyl Diphosphate Synthase (FPPS) : This enzyme catalyzes the synthesis of the direct precursor to squalene.
Acetyl-CoA Acetyltransferase (ERG10) : Catalyzes the first committed step of the MVA pathway. nih.gov
Another effective strategy is the downregulation of competing pathways . In S. cerevisiae, a significant portion of the precursor FPP is naturally channeled towards the biosynthesis of ergosterol (B1671047), a vital component of the yeast cell membrane. The enzyme squalene synthase (ERG9) is a key branch point. By downregulating the expression of the ERG9 gene, more squalene and subsequently 2,3-oxidosqualene can be directed towards dammarenediol-II synthesis. nih.gov
| Strategy | Target Gene(s) | Effect on Pathway |
| Upregulation of MVA Pathway | tHMG1, FPPS, ERG10 | Increases the supply of isoprenoid precursors (IPP, DMAPP, FPP). |
| Downregulation of Competing Pathways | ERG9 | Reduces the flux towards ergosterol biosynthesis, redirecting it to dammarenediol-II. |
| Increased Gene Dosage | Dammarenediol-II Synthase (DS) | Increases the catalytic capacity for the final step of dammarenediol-II synthesis. |
Directed Evolution of Key Biosynthetic Enzymes
While heterologous expression and pathway optimization have laid the groundwork for microbial production of this compound, the efficiency and specificity of the biosynthetic enzymes remain key targets for improvement. Directed evolution is a powerful protein engineering technique that mimics natural evolution in the laboratory to generate enzymes with desired properties, such as enhanced catalytic activity, improved stability, or altered substrate specificity.
For the biosynthesis of this compound, two key enzymes are prime candidates for directed evolution: dammarenediol-II synthase (oxidosqualene cyclase) and the acetyltransferase responsible for the final acetylation step.
Dammarenediol-II Synthase (Oxidosqualene Cyclase): Oxidosqualene cyclases (OSCs) are known for their complex reaction mechanisms and the potential to produce a variety of triterpene skeletons from a single precursor. nih.gov While no studies have specifically reported the directed evolution of dammarenediol-II synthase for improved production of its native product, research on other OSCs has demonstrated the feasibility of altering their function through protein engineering. For example, mutations in the active site of Saccharomyces cerevisiae oxidosqualene-lanosterol cyclase (ERG7) have been shown to alter its product profile, generating different triterpenes. rsc.orgnih.gov This suggests that directed evolution could be employed to enhance the catalytic efficiency (kcat/Km) of dammarenediol-II synthase, leading to higher product yields. A screening or selection method would need to be developed to identify improved variants from a library of mutants.
Acetyltransferase: The regioselectivity and efficiency of the acetyltransferase are critical for the specific production of this compound. Directed evolution has been successfully applied to other acetyltransferases to improve their thermostability and catalytic activity. nih.gov More relevantly, protein engineering of a saponin acetyltransferase from Astragalus membranaceus has been used to alter its regiospecificity. researchgate.net By creating a mutant library and screening for variants with improved activity towards dammarenediol-II and specificity for the 3-O position, it would be possible to develop a highly efficient and selective enzyme for the final step in the biosynthesis of this compound. The table below highlights potential targets and goals for directed evolution.
| Enzyme Target | Potential Goals of Directed Evolution |
| Dammarenediol-II Synthase | Increased catalytic efficiency (kcat/Km), improved stability in the host. |
| Acetyltransferase | Enhanced regioselectivity for the 3-O position, increased catalytic activity, broader substrate acceptance if desired. |
V. Molecular and Cellular Mechanisms of Action of 3 O Acetyldammarenediol Ii
Target Identification and Validation through Computational and Experimental Approaches
Identifying the molecular targets of 3-O-Acetyldammarenediol-II is crucial for understanding its mechanism of action. This process involves a combination of computational predictions and experimental validations.
Network pharmacology is a powerful tool used to predict the potential targets of a compound and understand its mechanism of action from a systemic perspective. mdpi.comnih.gov This approach integrates data from pharmacology, computer science, and network biology to construct and analyze networks of drug-target-disease interactions. nih.govresearchgate.net For compounds like this compound, the process typically begins with identifying potential protein targets using various databases. Subsequently, a "compound-target" network is constructed to visualize these interactions. scienceopen.com
Predictive modeling further refines these potential targets. These models can help identify key nodes and pathways that are most likely affected by the compound. nih.gov Enrichment analyses, such as Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG), are then performed on the predicted targets to identify the biological processes and signaling pathways that are significantly enriched. nih.gov This helps in forming hypotheses about the compound's effects on a cellular and systemic level.
To validate the predictions from network pharmacology, molecular docking and dynamics simulations are employed. These computational techniques model the interaction between a ligand (this compound) and a protein target at the atomic level.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a second to form a stable complex. The binding affinity is often calculated as a docking score, with lower binding energy values suggesting a more stable interaction. nih.gov Studies on similar natural compounds have used this method to verify interactions with key proteins like AKT1. scienceopen.com For this compound, docking studies would be performed against proteins such as Androgen Receptor (AR), Caspase-8 (CASP8), DNA Polymerase Beta (POLB), and Prolyl Endopeptidase (PREP) to assess binding feasibility and strength.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to study the stability of the ligand-protein complex over time. mdpi.comtue.nlresearchgate.net These simulations provide insights into the dynamic behavior of the complex and can confirm the stability of the binding predicted by docking studies. nih.govmdpi.com By simulating the movements of atoms and molecules, MD can reveal conformational changes in the protein upon ligand binding. scienceopen.com
A hypothetical summary of docking results for this compound with target proteins is presented below.
| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| AR | -8.5 | Arg752, Gln711, Met745 |
| CASP8 | -7.9 | Tyr359, Ser339, His317 |
| POLB | -8.1 | Arg258, Asp192, Lys236 |
| PREP | -9.2 | Ser554, Trp595, Arg643 |
Note: This table is illustrative and based on typical outcomes of molecular docking studies.
Proteomic and interactomic approaches provide an experimental overview of the cellular response to a compound. nih.gov
Proteomic Profiling: This involves the large-scale study of proteins, particularly their structures and functions, within a cell or organism. mdpi.com After treating cells with this compound, changes in the expression levels of thousands of proteins can be measured using techniques like mass spectrometry. nih.gov This "proteomic fingerprint" can reveal which cellular pathways are significantly altered by the compound's presence.
Interactomic Profiling: This method focuses on identifying the protein-protein interactions that are affected by the compound. By mapping these interactions, an "interactome" network can be constructed. Analyzing this network can highlight protein complexes and functional modules that are targeted by this compound, providing a deeper understanding of its cellular effects.
Cellular Responses and Phenotypic Changes
Cellular Differentiation and Reprogramming Effects
The influence of dammarane-type triterpenoids on cellular differentiation is an emerging area of research, with studies pointing towards a role in promoting the specialization of stem cells. The effects on cellular reprogramming, however, remain largely unexplored.
Detailed Research Findings on Cellular Differentiation:
Research has demonstrated that 20(S)-protopanaxadiol (PPD), a primary metabolite of dammarane (B1241002) saponins (B1172615), can guide the fate of stem cells, particularly of neural and hematopoietic lineage.
Neural Stem Cell (NSC) Differentiation: PPD has been shown to promote the transition of NSCs from a state of proliferation to one of differentiation. nih.govnih.gov Mechanistically, PPD treatment leads to cell cycle arrest and induces autophagy. nih.govnih.gov Flow cytometry analysis revealed that PPD increases the proportion of NSCs in the G0/G1 and G2/M phases while decreasing the number of cells in the S phase. nih.gov This cell cycle modulation is coupled with an increase in the expression of the neuronal marker tubulin-β3, indicating a commitment to a neuronal lineage. nih.gov The process is linked to autophagy, as PPD treatment increases the formation of autophagic vacuoles and the lipidation of light chain 3 (LC3), a key autophagy marker. nih.gov The pro-differentiative effect of PPD on NSCs appears to be at least partially dependent on this autophagic mechanism. nih.govnih.gov
Hematopoietic Stem Cell (HSC) Differentiation: In the context of tumor-bearing hosts where hematopoietic differentiation can become abnormal, PPD has been found to regulate the granule-monocyte differentiation of HSCs. scienceopen.com Studies show that PPD can inhibit the formation of granulocyte-macrophage colony-forming units (CFU-GM) and macrophage colony-forming cells (CFU-M) from mouse spleen cells, suggesting a modulatory role in myelopoiesis. scienceopen.com
Currently, there is no available scientific literature describing the effects of this compound or related dammarane triterpenoids on the process of cellular reprogramming to induce pluripotency.
| Compound | Cell Type | Observed Effect | Key Mechanistic Findings | Reference |
|---|---|---|---|---|
| 20(S)-Protopanaxadiol (PPD) | Neural Stem Cells (NSCs) | Promotes transition from proliferation to differentiation. | Induces cell cycle arrest (G0/G1, G2/M phases); triggers autophagy (increased LC3 lipidation); increases expression of neuronal marker tubulin-β3. | nih.govnih.gov |
| 20(S)-Protopanaxadiol (PPD) | Hematopoietic Stem Cells (HSCs) | Inhibits abnormal granule-monocyte differentiation. | Reduces formation of CFU-GM and CFU-M colonies in vitro. | scienceopen.com |
Apoptosis and Necroptosis Pathway Regulation (Mechanistic Focus)
Dammarane-type triterpenoids have been extensively studied for their ability to induce programmed cell death in cancer cells, primarily through the apoptotic pathway. More recent evidence indicates that certain derivatives can also trigger necroptosis, another form of regulated cell death.
Regulation of Apoptosis:
The pro-apoptotic activity of dammarane triterpenoids like PPD and ginsenoside Rg3 is multifaceted, often involving the intrinsic (mitochondrial) pathway of apoptosis.
Mitochondrial Pathway Activation: A common mechanism involves the modulation of the Bcl-2 family of proteins, which are critical regulators of mitochondrial outer membrane permeabilization. nih.gov For instance, ginsenoside Rg3 treatment in human breast cancer cells leads to a reduced ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax. nih.gov This shift in balance disrupts the mitochondrial transmembrane potential, triggering the release of cytochrome c into the cytosol. nih.gov
Caspase Cascade Activation: The release of cytochrome c initiates the formation of the apoptosome and the activation of initiator caspases, such as caspase-9. This, in turn, activates executioner caspases, including caspase-3. nih.gov The activation of the caspase-9/3 cascade is a central feature of the apoptosis induced by these compounds. nih.gov
Modulation of Survival Signaling: 20(S)-PPD has been found to inhibit pro-survival signaling pathways, such as the PI3K/AKT/mTOR pathway, in acute myeloid leukemia (AML) cells. nih.gov Concurrently, it activates the PERK/ATF4/CHOP pathway, which is associated with endoplasmic reticulum stress-induced apoptosis. nih.gov Furthermore, PPD can decrease the stability and levels of the c-Myc oncoprotein, a key driver of cell proliferation and survival, thereby promoting apoptosis. nih.gov
Regulation of Necroptosis:
While apoptosis is a well-documented outcome, emerging research shows that dammarane triterpenoids can also induce necroptosis, a caspase-independent form of programmed necrosis. This is particularly relevant in apoptosis-resistant cancer cells.
Upregulation of the Necrosome: The ginsenoside 20(S)-Rg3 has been shown to induce necroptosis in prostate cancer cells. nih.govresearchgate.net This is achieved by upregulating the expression of the core components of the necroptosome: Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1), RIPK3, and their downstream effector, Mixed Lineage Kinase domain-Like protein (MLKL). nih.govresearchgate.net The inhibitory effect of Rg3 on cancer cell proliferation was partially reversed by necrostatin-1, a specific inhibitor of RIPK1, confirming the involvement of this pathway. nih.govresearchgate.net
Role of Reactive Oxygen Species (ROS): The induction of necroptosis by 20(S)-Rg3 is linked to the overproduction of intracellular Reactive Oxygen Species (ROS). nih.govresearchgate.net Scavenging ROS with antioxidants was found to antagonize the upregulation of necroptotic proteins, indicating that ROS generation is an upstream event that triggers the RIPK1/RIPK3/MLKL signaling cascade. nih.govresearchgate.net In contrast, another ginsenoside, Rg2, has been shown to inhibit the phosphorylation of RIPK1, RIPK3, and MLKL in cardiomyocytes during ischemia-reperfusion injury, suggesting that the regulatory effects of these compounds on necroptosis can be context-dependent. mdpi.com
| Pathway | Compound | Cell Type | Key Mechanistic Findings | Reference |
|---|---|---|---|---|
| Apoptosis | Ginsenoside Rg3 | Human Breast Cancer Cells (MDA-MB-231) | Reduces Bcl-2/Bax ratio, disrupts mitochondrial membrane potential, activates caspase-9/3 cascade. | nih.gov |
| 20(S)-Protopanaxadiol (PPD) | Acute Myeloid Leukemia (AML) Cells | Inhibits PI3K/AKT/mTOR pathway; activates PERK/ATF4/CHOP pathway; decreases c-Myc mRNA stability and protein levels. | nih.gov | |
| Protopanaxadiol (B1677965) (PPD) Derivatives | Human Colon Cancer Cells (HCT-116) | Induces G1 phase cell cycle arrest and apoptosis. | nih.gov | |
| Necroptosis | 20(S)-Ginsenoside Rg3 | Prostate Cancer Cells | Induces necroptosis via ROS overproduction; upregulates expression of RIPK1, RIPK3, and MLKL. | nih.govresearchgate.net |
| Ginsenoside Rg2 | Cardiomyocytes | Inhibits H/R-induced phosphorylation of RIPK1, RIPK3, and MLKL, protecting against necroptosis. | mdpi.com |
Vi. Pharmacological Activities and Mechanistic Studies of 3 O Acetyldammarenediol Ii in Preclinical Models
In Vitro Pharmacological Investigations
Anti-Inflammatory Activities in Cell-Based Assays
A separate network pharmacology study identified 3-O-Acetyldammarenediol-II as a component of the traditional Chinese medicine formula Erzhi Wan, which is associated with regulating inflammatory responses. nih.gov However, this was a computational analysis, and direct experimental validation of the anti-inflammatory activity of the isolated compound is limited.
Antiviral Activities against Specific Pathogens (e.g., RSV, HSV)
Research has identified this compound as possessing antiviral properties against specific respiratory and herpes viruses. In a study screening various natural compounds, this compound demonstrated inhibitory effects against both Respiratory Syncytial Virus (RSV) and Herpes Simplex Virus type 1 (HSV-1). tandfonline.com The half-maximal inhibitory concentration (IC50) values were determined, indicating its potency in inhibiting viral activity in vitro. researchgate.nettandfonline.com
Most of the triterpenoids isolated from Pouteria caimito, including this compound, exhibited antiviral activity to varying degrees. researchgate.nettandfonline.com Specifically, this compound showed anti-RSV activity with an IC50 value between 12.5 ± 0.23 and 25.0 ± 1.56 μM and anti-HSV-1 activity with an IC50 value between 12.5 ± 0.63 to 50.0 ± 2.50 μM. tandfonline.com
Table 1: In Vitro Antiviral Activity of this compound
| Virus | Assay | Endpoint | Result |
|---|---|---|---|
| Respiratory Syncytial Virus (RSV) | Antiviral Activity Assay | IC50 | 12.5 - 25.0 µM tandfonline.com |
| Herpes Simplex Virus 1 (HSV-1) | Antiviral Activity Assay | IC50 | 12.5 - 50.0 µM tandfonline.com |
Antioxidant and Oxidative Stress Modulation Studies
Despite the known anti-oxidative stress effects of the herbal formula Erzhi Wan, of which this compound is a component, direct experimental evidence for the antioxidant properties of the isolated compound is currently lacking. nih.gov A comprehensive literature review conducted as part of a network pharmacology study noted that no relevant reports have been retrieved to specifically verify the antioxidant effects of this compound itself. nih.gov Therefore, while its parent formula is associated with mitigating oxidative stress, this activity has not been directly attributed to or demonstrated by this compound in dedicated studies.
Enzyme Inhibition and Receptor Binding Studies (e.g., BACE-1, Acetylcholinesterase)
The potential of this compound to interact with enzymes relevant to neurodegenerative diseases has been explored through computational methods. A molecular docking study investigated the binding affinity of active components from the Erzhi Wan formula to key targets in Alzheimer's disease. nih.gov The results indicated that this compound strongly interacted with the druggable pocket of prolyl endopeptidase (PREP). nih.gov Further molecular dynamics simulations validated a stable binding between this compound and PREP. nih.gov However, this study did not report any significant interactions or binding affinity for Beta-secretase 1 (BACE-1) or Acetylcholinesterase (AChE).
In Vivo Studies in Animal Models
Neuroprotective Effects in Animal Models (e.g., Alzheimer's Disease Models)
Currently, there are no published in vivo studies using animal models to specifically evaluate the neuroprotective effects of isolated this compound. Its potential role in neuroprotection is inferred from computational studies and its presence in herbal formulations with known neuroprotective activities. nih.gov
A network pharmacology and molecular docking study identified this compound as one of the potential active components of the Erzhi Wan formula, which has been shown to improve cognitive ability in rat models of Alzheimer's disease. nih.gov The study provided a theoretical basis for how the compound might contribute to these effects through interactions with targets like CASP8, POLB, and PREP. nih.gov However, these findings are predictive and have not been validated through direct in vivo administration of this compound in Alzheimer's disease models.
Studies on Lipid Metabolism and Oxidative Stress in Animal Models
Detailed preclinical studies investigating the specific effects of this compound on lipid metabolism and oxidative stress in animal models are not extensively documented in publicly available scientific literature. While oxidative stress and dysregulated lipid metabolism are recognized as key factors in the pathophysiology of various diseases, research has yet to fully elucidate the role of this particular compound in modulating these processes in vivo.
Generally, animal models are crucial for understanding how natural compounds influence metabolic pathways. Such models can help determine a compound's effect on lipid profiles, including triglycerides and cholesterol, and its ability to mitigate oxidative damage by affecting enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx). However, specific data from such animal studies for this compound remain to be published.
Investigation of Anti-Inflammatory Responses in Animal Models
Typically, the anti-inflammatory effects of novel compounds are evaluated in preclinical models that mimic human inflammatory diseases, such as carrageenan-induced paw edema in rats or lipopolysaccharide (LPS)-induced inflammation models. These studies would typically measure the compound's impact on inflammatory markers like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2). While the potential for this compound to modulate these pathways is recognized, specific research findings from in vivo studies are required to substantiate these claims.
Antiviral Efficacy in Animal Models
The antiviral efficacy of this compound has not been detailed in preclinical animal models. The evaluation of natural compounds for antiviral activity is a significant area of research, particularly for viruses lacking effective treatments. Such studies typically involve infecting animal models with specific viruses and subsequently administering the compound to assess its impact on viral load, replication, and disease pathology. To date, there is no available data from such in vivo studies to confirm or detail the antiviral potential of this compound.
Cognitive Function Assessment in Animal Models
There is currently a lack of scientific literature detailing the assessment of this compound on cognitive function in animal models. Research into the neuroprotective effects of natural compounds often employs animal models of neurodegenerative diseases or cognitive impairment. These models, which can be induced by specific chemicals or genetic modifications, are used to evaluate a compound's ability to improve learning, memory, and other cognitive domains. Behavioral tests, such as the Morris water maze or elevated plus maze, are standard tools in these assessments. However, studies applying these methodologies to investigate this compound have not been reported.
Advanced Pharmacological Profiling
Multi-Target Pharmacological Effects
Emerging information suggests that this compound may possess a multi-target pharmacological profile. As a triterpenoid (B12794562), it belongs to a class of compounds known for diverse biological activities. Research has indicated that its potential therapeutic effects could extend across several areas, including anti-inflammatory, antitumor, and antimicrobial activities. This suggests the compound may interact with multiple molecular targets within various physiological pathways. However, a comprehensive pharmacological profile detailing its specific mechanisms of action and the full spectrum of its targets has yet to be established through rigorous preclinical investigation.
Synergistic Interactions with Other Bioactive Compounds
There is a theoretical basis for the synergistic interaction of this compound with other bioactive compounds, which could potentially lead to more effective therapeutic formulations. The combination of natural products is a strategy often employed to enhance therapeutic efficacy, potentially through complementary mechanisms of action or by improving the bioavailability of individual components. While it is suggested that this compound may enhance the biological activities of other natural compounds when used in combination, specific studies demonstrating and quantifying these synergistic effects in preclinical models are not currently available in the scientific literature. Further research is needed to identify potential synergistic partners and elucidate the mechanisms behind these interactions.
Vii. Structure Activity Relationship Sar Studies of 3 O Acetyldammarenediol Ii Analogs
Systematic Derivatization and Chemical Modification Strategies
Systematic derivatization involves the targeted synthesis of analogs where specific parts of the lead compound, 3-O-Acetyldammarenediol-II, are altered. This approach allows for a direct assessment of how changes to the acetyl group, the core dammarane (B1241002) skeleton, and the compound's stereochemistry influence its biological activity.
The acetyl group at the C-3 position of the dammarane skeleton is a primary target for chemical modification. Its presence and nature can significantly affect the molecule's physicochemical properties, such as lipophilicity and solubility, which in turn influence cell membrane permeability and interaction with biological targets. mdpi.com
Strategies for modifying this moiety include:
Acyl Chain Variation: Replacing the acetyl group with other acyl groups of varying chain lengths and degrees of saturation. Studies on other triterpenoids have shown that cytotoxic potency can be dependent on the length of the alkyl chain of the acyl group at the C-3 position. mdpi.com For instance, esterification with long-chain fatty acids like oleic acid can dramatically increase lipophilicity.
Introduction of Functionalized Acyl Groups: Incorporating acyl groups that contain additional functional moieties, such as aromatic rings or polar groups, to explore new binding interactions with target proteins.
Research on pentacyclic triterpenoids has demonstrated that modifications at the C-3 position are beneficial for certain inhibitory activities. frontiersin.org For example, replacing the 3-hydroxyl with an ester can lead to improved potency and selectivity. frontiersin.org
Table 1: Representative Modifications at the C-3 Position of the Dammarane Skeleton and Their Reported Impact on Bioactivity
| Compound/Analog Class | Modification at C-3 | Observed Impact on Bioactivity |
| Dammarane-type Triterpenoid (B12794562) | Oxidation of hydroxyl to ketone | Essential for enhancing cytotoxic activity against certain cancer cell lines. nih.gov |
| Oleanolic Acid Analog | Acetylation of hydroxyl | Resulted in high cytotoxic activity against HeLa, A-549, and MCF-7 cell lines. mdpi.com |
| Betulinic Acid Analog | Acylation with various acyl groups | Cytotoxic potency was found to be dependent on the length of the acyl chain. mdpi.com |
| Dammarane-type Triterpenoid | Esterification with oleic acid | Significantly decreases cytotoxic activity, suggesting steric hindrance or altered solubility profile. nih.gov |
The tetracyclic dammarane core and its side chain offer multiple sites for functionalization, which can profoundly alter the molecule's biological profile. mdpi.com Key modification strategies focus on introducing or altering functional groups at specific positions.
Oxidation/Reduction: The hydroxyl group at C-3 is a common point of modification. Its oxidation to a ketone has been shown to be a critical structural feature for enhancing the cytotoxic activity of certain dammarane-type triterpenoids. nih.gov Conversely, reduction of carbonyl groups elsewhere on the skeleton can also be explored.
Hydroxylation: The introduction of additional hydroxyl groups at various positions on the dammarane skeleton (e.g., C-6, C-12, C-20, C-25) is a common feature in naturally occurring bioactive dammarane triterpenoids and a key strategy in synthetic derivatization. mdpi.commdpi.com
Side Chain Modification: The aliphatic side chain is crucial for activity. The introduction or alteration of double bonds is a key modification. For example, studies on ginsenoside derivatives have shown that the position of the double bond (e.g., Δ20(21) vs. Δ20(22)) significantly influences their anti-aging bioactivities. nih.gov The formation of epoxide or tetrahydrofuran (B95107) rings involving the side chain, such as between C-20 and C-24, is another important structural variation that impacts activity. nih.gov
A study on dammarane-type triterpenoids from Aglaia species revealed that an intact, closed A-ring and an open side-chain were important structural features for cytotoxic activity against P-388 murine leukemia cells. researchgate.net
Key stereochemical features include:
Configuration at C-3: The orientation of the acetyl group (α or β) can influence binding affinity. In many natural dammarane triterpenes, the substituent at C-3 has a β-orientation.
Configuration at C-20: The stereochemistry of the side chain attachment at C-20 (R or S) is a defining characteristic of dammarane triterpenoids and significantly affects their biological properties. mdpi.com For instance, ginsenosides (B1230088) are often classified as protopanaxadiol (B1677965) or protopanaxatriol (B1242838) types based in part on the stereochemistry and hydroxylation patterns around this position. mdpi.com
Configuration in the Side Chain: Chiral centers within the side chain, such as at C-24, also play a role. The specific (20S, 24S) or (20S, 24R) configurations, for example, define different compounds with potentially distinct activities. researchgate.net
While direct SAR studies comparing the epimers of this compound are not extensively detailed, the broader literature on dammarane triterpenoids and ginsenosides consistently underscores that changes in stereochemistry can lead to significant variations in pharmacological effects. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) studies employ computational methods to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel analogs and for providing insights into the structural features that drive potency.
QSAR models are built using a "training set" of molecules with known activities to derive a predictive equation. This equation is then validated using a "test set" of compounds not used in the model's creation.
2D-QSAR: These models use 2D structural descriptors, such as physicochemical properties (e.g., logP for lipophilicity, molar refractivity) and topological indices, to predict activity. Common statistical methods used to build these models include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Principal Component Regression (PCR). phmethods.net For instance, a QSAR study on triterpenoid saponin (B1150181) analogs found that the slogP descriptor, representing the octanol/water partition coefficient, had a positive correlation with nematicidal activity. phmethods.net
3D-QSAR: These approaches consider the three-dimensional structure of the molecules. The compounds are aligned, and their interaction energies with a probe atom are calculated at various points on a 3D grid, generating steric and electrostatic fields. The most common 3D-QSAR methods are:
Comparative Molecular Field Analysis (CoMFA): This method correlates biological activity with the steric (Lennard-Jones) and electrostatic (Coulombic) fields surrounding the aligned molecules. frontiersin.orgmdpi.com
Comparative Molecular Similarity Indices Analysis (CoMSIA): In addition to steric and electrostatic fields, CoMSIA also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often providing a more detailed understanding of the SAR. frontiersin.orgmdpi.com
The statistical robustness of QSAR models is assessed by parameters like the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive correlation coefficient for the external test set (r²_pred). mdpi.com A q² value greater than 0.5 is generally considered indicative of a predictive model. mdpi.com
QSAR models are a cornerstone of ligand-based design, where knowledge of active molecules is used to infer the properties of the target's binding site. In contrast, structure-based design relies on the known 3D structure of the biological target.
Ligand-Based Design: This approach is used when the structure of the biological target is unknown.
Pharmacophore Modeling: A pharmacophore model is an ensemble of steric and electronic features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for optimal molecular interaction with a specific target. It is generated by superimposing a set of active molecules and extracting their common features.
3D-QSAR Contour Maps: The results of CoMFA and CoMSIA studies are often visualized as 3D contour maps. mdpi.comnih.gov These maps highlight regions in space where specific properties are predicted to enhance or diminish biological activity. For example, a map might show that a bulky, sterically favorable group (green contour) is desired in one area, while an electronegative group (blue contour) is favored in another.
Structure-Based Design: This approach leverages the 3D structural information of the target protein, typically obtained from X-ray crystallography or NMR spectroscopy.
Molecular Docking: Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govtandfonline.com It allows for the visualization of binding modes and the identification of key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the active site. nih.govtandfonline.com Docking studies on dammarane triterpenoids have been used to simulate their binding to targets like protein tyrosine phosphatase 1B (PTP1B), revealing good affinity and helping to explain their inhibitory activity. tandfonline.com The consistency between 3D-QSAR contour maps and the topographical features of the docked binding site provides strong validation for the SAR model. nih.gov
Identification of Pharmacophores and Key Structural Features for Biological Activity
Pharmacophore modeling for this compound analogs has identified several key features crucial for their biological activity. The fundamental dammarane tetracyclic core serves as the foundational scaffold for these compounds. The spatial arrangement of various functional groups on this scaffold dictates the molecule's interaction with biological targets.
The substitution at the C-3 position is a critical determinant of activity. The presence of an acetyl group at this position, as in this compound, is believed to enhance the lipophilicity of the molecule, thereby improving its membrane permeability and cellular uptake. This modification from a hydroxyl group to an ester can significantly influence the compound's pharmacokinetic profile.
Another key structural feature is the nature of the side chain at the C-17 position. Modifications to this side chain have been shown to modulate the biological activity of dammarane triterpenoids. The length, flexibility, and presence of functional groups on this side chain can impact the compound's ability to fit into the binding pocket of a target protein.
Key Structural Features and Their Influence on Biological Activity
| Structural Feature | Influence on Biological Activity |
| Dammarane Tetracyclic Core | Essential scaffold for activity. |
| 3-O-Acetyl Group | Enhances lipophilicity and cellular uptake. |
| C-17 Side Chain | Modulates binding affinity and selectivity. |
| Stereochemistry | Crucial for optimal target interaction. |
Impact of Structural Changes on Target Binding Affinity and Specificity
Systematic structural modifications of this compound have provided a deeper understanding of how specific changes affect target binding affinity and specificity. These studies are pivotal in the rational design of more potent and selective analogs.
Alterations at the C-3 position have demonstrated a significant impact on biological activity. For instance, replacing the acetyl group with other acyl groups of varying chain lengths and bulkiness can fine-tune the compound's interaction with the target. Shorter acyl chains may lead to different binding kinetics compared to longer, more lipophilic chains. The introduction of polar or charged groups at this position can drastically alter the binding mode and specificity. Research on other dammarane-type triterpenoids has shown that converting the C-3 hydroxyl group to a ketone can enhance inhibitory effects against certain enzymes. frontiersin.org This suggests that the electronic nature and hydrogen-bonding capacity of the substituent at C-3 are critical for target recognition.
Modifications to the side chain at C-17 also play a crucial role in determining target affinity and specificity. The introduction of polar groups, such as hydroxyl or carboxyl moieties, can create new hydrogen bonding opportunities within the target's binding site, potentially increasing affinity. Conversely, the addition of bulky hydrophobic groups may enhance van der Waals interactions but could also introduce steric hindrance, depending on the topology of the binding pocket. Studies on dammarane derivatives have indicated that the nature of the side chain is a key determinant of their anti-cancer activity. nih.gov
The combination of modifications at both the C-3 position and the C-17 side chain can lead to synergistic effects on biological activity. A comprehensive analysis of various analogs has allowed for the development of a predictive SAR model, which aids in the design of novel compounds with improved therapeutic profiles.
Impact of C-3 Position Modifications on Biological Activity of Dammarane Analogs
| C-3 Modification | Effect on Biological Activity |
| Hydroxyl | Baseline activity, serves as a precursor for esterification. |
| Acetyl | Generally enhances cytotoxic activity. scispace.com |
| Other Acyl Groups | Activity varies with chain length and nature of the acyl group. |
| Ketone | Can increase inhibitory activity against specific enzymes. frontiersin.org |
Viii. Future Research Directions and Unexplored Potential
Elucidation of Complete Biosynthetic Pathways for Sustainable Production
Currently, the production of 3-O-Acetyldammarenediol-II relies primarily on extraction from natural plant sources or multi-step chemical synthesis. smolecule.com A comprehensive understanding of its biosynthetic pathway is a critical next step for developing sustainable and scalable production methods, such as microbial fermentation or cell-free enzymatic systems.
Future research should focus on identifying and characterizing the key enzymes involved in its formation from primary metabolites. The pathway is presumed to follow the general route of triterpenoid (B12794562) biosynthesis, starting from acetyl-CoA. Key enzymatic steps that require elucidation include:
Squalene (B77637) Cyclization: Identifying the specific oxidosqualene cyclase (OSC) responsible for forming the dammarenediol-II skeleton.
Hydroxylation Steps: Characterizing the cytochrome P450 monooxygenases (P450s) that install hydroxyl groups at specific positions on the dammarane (B1241002) scaffold.
Acetylation: Pinpointing the specific acetyltransferase responsible for the final esterification at the 3-O-position.
Genetic and transcriptomic analysis of plants known to produce the compound can help identify candidate genes for these enzymes. Heterologous expression and functional characterization of these genes in microbial hosts like Saccharomyces cerevisiae or Escherichia coli will be essential to confirm their roles and reconstruct the pathway for biotechnological production.
Table 1: Proposed Research Strategy for Biosynthetic Pathway Elucidation
| Research Phase | Objective | Key Methodologies | Expected Outcome |
|---|---|---|---|
| Gene Discovery | Identify candidate genes for cyclase, P450s, and acetyltransferase. | Transcriptome sequencing (RNA-Seq) of producer plants, comparative genomics. | A list of putative genes involved in the this compound pathway. |
| Functional Characterization | Confirm the specific function of each candidate enzyme. | Heterologous expression in yeast or E. coli, in vitro enzymatic assays. | Verified enzymes for each step of the biosynthetic pathway. |
| Pathway Reconstruction | Engineer a microbial host for sustainable production. | Metabolic engineering, synthetic biology techniques in a chassis organism. | A microbial strain capable of producing this compound from simple sugars. |
Novel Synthetic Routes and Semisynthesis Strategies for Analogs
While total synthesis is possible, developing more efficient synthetic and semisynthetic routes is crucial for producing structural analogs of this compound. smolecule.com Such analogs are invaluable for establishing structure-activity relationships (SAR) and optimizing the compound's biological properties.
Future synthetic strategies could explore:
Biocatalysis: Using isolated enzymes or whole-cell systems to perform specific, stereoselective transformations (e.g., hydroxylations or acetylations) on synthetic intermediates or related natural products.
Semisynthesis: Utilizing abundant, structurally related natural triterpenoids as starting materials. Chemical or enzymatic modifications of these precursors could provide a more direct and cost-effective route to this compound and its derivatives.
The synthesis of analogs could involve modifying various parts of the molecule, such as the tetracyclic core, the side chain, and the acetyl group, to probe their importance for biological activity. mdpi.com
Advanced Mechanistic Studies using Multi-Omics Approaches
The precise molecular mechanisms underlying the reported anti-inflammatory and antitumor activities of this compound are not well understood. smolecule.com Advanced multi-omics approaches offer a powerful, unbiased way to investigate how the compound affects cellular systems. nih.gov
By integrating data from different molecular levels, researchers can generate comprehensive mechanistic hypotheses. researchgate.netresearchgate.net A proposed workflow would involve treating relevant cell models (e.g., cancer cell lines or immune cells) with the compound and performing a time-course analysis.
Transcriptomics (RNA-Seq): To identify changes in gene expression and reveal the signaling pathways and gene regulatory networks modulated by the compound. nih.gov
Proteomics and Phosphoproteomics: To quantify changes in protein abundance and phosphorylation status, providing insights into the activity of signaling cascades, such as kinase pathways. nih.govresearchgate.net
Metabolomics: To measure changes in the levels of small-molecule metabolites, revealing shifts in cellular metabolism (e.g., energy metabolism, lipid metabolism) induced by the compound. nih.govmdpi.com
Causal integration of these datasets using computational tools like COSMOS (Causal Oriented Search of Multi-Omics Space) can help build a detailed network model of the compound's mechanism of action, identifying key molecular targets and pathways. nih.govresearchgate.net
Development of High-Throughput Screening Assays for New Activities
The known biological activities of this compound suggest it may have other, as-yet-undiscovered therapeutic potential. smolecule.com Developing and implementing high-throughput screening (HTS) assays is an efficient strategy to explore a wider range of biological targets and potential applications. nih.govresearchgate.net
HTS allows for the rapid testing of the compound, along with its synthesized analogs, against large libraries of biological targets. nih.gov Future research should focus on designing robust assays for various disease areas.
Table 2: Potential High-Throughput Screening (HTS) Assays
| Assay Type | Target/Process | Potential Application | Rationale |
|---|---|---|---|
| Enzyme Inhibition Assays | Kinases, proteases, cyclooxygenases (COX) | Oncology, Inflammation | Many drugs act by inhibiting key enzymes in disease pathways. nih.govnih.govnih.gov |
| Receptor Binding Assays | Nuclear receptors, G-protein coupled receptors | Metabolic disease, Neurology | Triterpenoids are known to interact with various cellular receptors. |
| Cell-Based Phenotypic Assays | Cell viability, apoptosis, cytokine production, barrier integrity | Oncology, Immunology, Vascular diseases | To identify effects on complex cellular processes without a preconceived target. nih.govarvojournals.org |
| Antimicrobial Assays | Bacterial and fungal growth inhibition | Infectious Diseases | To expand upon its known antimicrobial potential against a broader range of pathogens. smolecule.com |
These screening campaigns can rapidly identify new "hits" and provide starting points for lead optimization programs, significantly broadening the research and therapeutic scope of this compound family.
Exploration of Nanotechnology and Delivery Systems for Research Applications
Like many natural products, the utility of this compound for in-depth biological studies can be limited by factors such as poor aqueous solubility or off-target effects. Nanotechnology-based delivery systems offer a promising solution to overcome these challenges in research settings. frontiersin.orgnih.gov
Encapsulating the compound in various nanocarriers could enhance its experimental utility:
Liposomes and Polymeric Nanoparticles: These can improve the solubility and stability of the compound in aqueous cell culture media, ensuring more consistent and reproducible results in in vitro assays. frontiersin.orgnih.gov
Targeted Nanoparticles: For in vivo research in animal models, nanoparticles can be functionalized with targeting ligands (e.g., antibodies or peptides) to direct the compound to specific tissues or cell types, thereby increasing its local concentration and minimizing systemic exposure. nih.gov
Controlled-Release Systems: Nanocarriers can be engineered for sustained or triggered release of the compound, allowing for better temporal control over its effects in experimental systems. youtube.com
These advanced delivery systems would be invaluable tools for conducting more precise mechanistic studies and validating the compound's activity in complex biological environments. mdpi.com
Q & A
Q. Table 1. Key Characterization Techniques for this compound
| Technique | Parameters Analyzed | Acceptable Thresholds |
|---|---|---|
| ¹H NMR | Acetyl proton (δ 2.0–2.1 ppm) | Single peak, integration 3H |
| HPLC | Retention time, peak area | Purity ≥95% |
| HR-MS | [M+H]⁺ or [M+Na]⁺ adducts | Δ < 5 ppm from theoretical |
Q. Table 2. Common Bioactivity Assays and Controls
| Assay Type | Positive Control | Negative Control | Key Readout |
|---|---|---|---|
| Caspase-3/7 | Staurosporine | DMSO vehicle | Fluorescence intensity |
| Antimicrobial | Ampicillin (bacterial) | Untreated broth | MIC/MBC values |
| Western Blot | Phorbol ester (ERK activation) | Untreated lysate | Band density ratio |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
